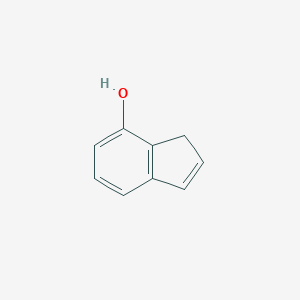

7-Hydroxyindene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQUKRRRVQQRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400051 | |

| Record name | 7-HYDROXYINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059-92-9 | |

| Record name | 7-HYDROXYINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyindole: Chemical Properties, Structure, and Biological Activity

A Note on Nomenclature: Initial searches for "7-Hydroxyindene" did not yield information on a compound with that specific name in major chemical databases. The available scientific literature consistently points towards a closely related and well-documented compound, 7-Hydroxyindole . This guide will, therefore, focus on the chemical properties, structure, and biological activities of 7-Hydroxyindole, a compound of significant interest to researchers in drug development and microbiology. It is crucial to distinguish between the "indene" and "indole" structures; indene features a cyclopentadiene ring fused to a benzene ring, whereas indole contains a pyrrole ring fused to benzene, imparting distinct chemical and biological characteristics.

Core Chemical Properties and Structure

7-Hydroxyindole, also known by its IUPAC name 1H-indol-7-ol, is a heterocyclic organic compound. It is a derivative of indole with a hydroxyl group substituted at the 7th position of the indole ring. This substitution significantly influences its chemical reactivity and biological function.

Chemical Structure

The fundamental structure of 7-Hydroxyindole consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The hydroxyl group at position 7 is a key functional group that contributes to its antioxidant properties and its ability to interact with biological targets.

-

IUPAC Name: 1H-indol-7-ol

-

SMILES: C1=CC2=C(C(=C1)O)NC=C2

-

InChI Key: ORVPXPKEZLTMNW-UHFFFAOYSA-N

Physicochemical Data

The quantitative chemical properties of 7-Hydroxyindole are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | --INVALID-LINK-- |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |

| Melting Point | 97.0 °C | --INVALID-LINK-- |

| Boiling Point | 343.2 °C | --INVALID-LINK-- |

| CAS Number | 2380-84-9 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 7-Hydroxyindole

A common synthetic route to 7-Hydroxyindole involves a multi-step process starting from indoline. One documented synthesis achieves a 36% overall yield in six steps.[1] While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are proprietary or require access to specialized chemical literature, the general strategy involves the protection of the indole nitrogen, followed by directed functionalization at the 7-position, and subsequent deprotection to yield the final product. Another approach involves the reaction of protected 2-nitrophenols with vinylmagnesium bromide, where the benzhydryl protecting group has been shown to be effective.[1]

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method to quantify the effect of a compound on bacterial biofilm formation.

-

Preparation of Bacterial Culture: An overnight culture of the target bacterium (e.g., Acinetobacter baumannii or Escherichia coli) is diluted in fresh Luria-Bertani (LB) medium to a specific optical density (e.g., OD₆₀₀ of 0.05).[2]

-

Incubation with 7-Hydroxyindole: The diluted bacterial culture is dispensed into the wells of a 96-well polystyrene plate. 7-Hydroxyindole, dissolved in a suitable solvent like dimethylformamide (DMF), is added to the wells at various concentrations. Control wells with only the solvent are also prepared.

-

Biofilm Formation: The plate is incubated at an optimal temperature (e.g., 30°C) for a specified period (e.g., 24 hours) without shaking to allow for biofilm formation.[2]

-

Quantification:

-

The planktonic cells (non-adherent) are gently removed from the wells.

-

The wells are washed with a sterile saline solution to remove any remaining planktonic bacteria.

-

The adhered biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

-

Excess stain is washed off, and the plate is allowed to dry.

-

The crystal violet stain retained by the biofilm is solubilized with a solvent like ethanol.

-

The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance reading is proportional to the amount of biofilm formed.

-

Gene Expression Analysis by RT-qPCR

This protocol is used to determine the effect of 7-Hydroxyindole on the expression of specific genes, such as those involved in quorum sensing.

-

Bacterial Culture and Treatment: Bacteria are grown to a specific growth phase (e.g., mid-logarithmic phase) and then treated with a sub-inhibitory concentration of 7-Hydroxyindole or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., abaI, abaR in A. baumannii) and a reference housekeeping gene for normalization. The qPCR is performed using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCT method, comparing the expression levels in the 7-Hydroxyindole-treated samples to the control samples.

Biological Activity and Signaling Pathways

7-Hydroxyindole has been identified as a significant modulator of bacterial behavior, particularly in the context of biofilm formation and virulence. It functions as an interspecies signaling molecule, influencing the physiological processes of bacteria that do not produce it themselves.

Inhibition of Biofilm Formation

7-Hydroxyindole has demonstrated potent inhibitory effects on biofilm formation in several pathogenic bacteria, including enterohemorrhagic Escherichia coli (EHEC) and extensively drug-resistant Acinetobacter baumannii (XDRAB).[3][4] At sub-inhibitory concentrations, it can both prevent the initial formation of biofilms and eradicate pre-formed biofilms.[4]

Interference with Quorum Sensing

The mechanism behind the anti-biofilm activity of 7-Hydroxyindole is linked to its ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. In Acinetobacter baumannii, 7-Hydroxyindole has been shown to reduce the expression of key quorum sensing-related genes, abaI and abaR.[4] The abaI gene is responsible for the synthesis of the acyl-homoserine lactone (AHL) signal molecule, and abaR encodes the receptor that binds to this signal to activate downstream virulence genes. By downregulating these genes, 7-Hydroxyindole effectively disrupts the QS circuit, leading to a decrease in the production of virulence factors and a reduced capacity to form biofilms.

Visualizations

Signaling Pathway of 7-Hydroxyindole in Acinetobacter baumannii

Caption: 7-Hydroxyindole inhibits virulence and biofilm formation in A. baumannii by downregulating the abaI/abaR quorum sensing system.

General Experimental Workflow for Chemical Characterization

Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 7-Hydroxyindene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxyindene, a significant molecule in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require detailed spectroscopic information for identification, characterization, and quality control. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic values obtained from established computational models, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational algorithms and provide a valuable reference for the analysis of this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.00 | m | 3H | Ar-H |

| 6.85 | t, J = 5.5 Hz | 1H | C1-H |

| 6.50 | d, J = 5.5 Hz | 1H | C2-H |

| 4.90 | s (broad) | 1H | OH |

| 3.30 | s | 2H | C3-H₂ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 154.0 | C7 |

| 145.5 | C3a |

| 143.0 | C7a |

| 131.0 | C2 |

| 128.0 | C5 |

| 125.0 | C1 |

| 120.0 | C6 |

| 115.0 | C4 |

| 35.0 | C3 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1600 | Medium | C=C stretch (aromatic) |

| 1480 - 1440 | Medium | C=C stretch (aromatic) |

| 1260 - 1200 | Strong | C-O stretch (phenol) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 132.0575 | 100 | [M]⁺ (Molecular Ion) |

| 131.0497 | 80 | [M-H]⁺ |

| 103.0548 | 60 | [M-CHO]⁺ |

| 77.0391 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum should be baseline corrected and the absorption peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

EI-MS: Acquire the mass spectrum over a mass range of m/z 50-500. The electron energy is typically set to 70 eV.

-

ESI-MS: Acquire the mass spectrum in positive or negative ion mode over a similar mass range.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺/[M-H]⁻) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Biological activity of 7-Hydroxyindene derivatives

This technical guide, therefore, aims to provide a comprehensive overview of the biological activities of indene derivatives as a general class, drawing from the available research. It is important to note that the specific impact of a 7-hydroxy substitution on the biological profile of these compounds cannot be detailed at this time due to the lack of specific data.

Biological Activities of Indene Derivatives

Indene, a bicyclic hydrocarbon, serves as a scaffold for a variety of synthetic compounds with demonstrated biological activities. Research has primarily focused on their potential as anti-proliferative and antimicrobial agents.

Anti-Proliferative Properties

A significant portion of research into the biological activity of indene derivatives stems from their relationship to the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Metabolites of Sulindac, which feature an indene core, have been shown to inhibit cell proliferation by impacting key intracellular signaling pathways, such as the tumorigenic Ras/Raf/MAPK pathway.[1][2]

New indene derivatives, inspired by the structure of Sulindac, have been synthesized and evaluated for their anti-proliferative effects.[2] Some of these derivatives have demonstrated an ability to inhibit the p21ras protein, a key component in cancer cell signaling.[2] While these studies provide a foundation for the anticancer potential of the indene scaffold, they often require relatively high concentrations (10-50 µM) to exert their biological effects, indicating a need for further optimization to improve potency.[1]

The general importance of substituted indene derivatives in medicinal chemistry is recognized, with applications as multipurpose agents in the treatment of conditions like Alzheimer's disease and as phospholipase A inhibitors.[1]

Antimicrobial Activity

Certain indene derivatives have also been investigated for their antimicrobial properties. For instance, some 2,2-diaryl-substituted indenes have been reported to exhibit antimicrobial activity.[3] Additionally, research into compounds containing an indeno[1,2-b]benzofuran moiety has shown promise in the development of agents with antileprotic activity against Mycobacterium lufu.[3]

Future Directions

The existing body of research on indene derivatives suggests that this chemical scaffold holds potential for the development of novel therapeutic agents. However, the specific role of substituents, such as a hydroxyl group at the 7-position, remains a significant gap in the current understanding.

Future research in this area should focus on the targeted synthesis and biological evaluation of 7-hydroxyindene derivatives. Such studies would be crucial to:

-

Elucidate the structure-activity relationships (SAR) of this compound derivatives.

-

Determine their potency and selectivity against various biological targets.

-

Investigate their mechanisms of action at the molecular level.

-

Assess their pharmacokinetic and toxicological profiles.

A systematic exploration of this compound derivatives could uncover novel compounds with improved therapeutic properties, potentially leading to the development of new drugs for a range of diseases.

Due to the limited availability of specific data on this compound derivatives, this guide cannot provide the detailed quantitative data tables, experimental protocols, and signaling pathway diagrams as initially requested. The scientific community is encouraged to pursue research in this underexplored area of medicinal chemistry.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 7-Hydroxyindene in Biological Systems

Disclaimer: Direct experimental data on the mechanism of action of 7-hydroxyindene is limited in the current scientific literature. This guide provides an in-depth analysis of the potential biological activities of this compound based on the known mechanisms of structurally related compounds, including 7-hydroxyindole, indole derivatives, hydroindene derivatives, and indanone derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the pharmacological profile of this compound.

Introduction

This compound is a bicyclic aromatic hydrocarbon with a hydroxyl group, a structure that suggests potential for diverse biological activities. Its core indene structure is a feature of various pharmacologically active molecules. This guide explores the plausible mechanisms of action of this compound by examining the established biological roles of its structural analogs. The potential therapeutic areas for this compound and its derivatives could span from neuroprotection and cancer immunotherapy to cardiovascular effects and the treatment of neurodegenerative diseases.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related compounds, this compound could exert its biological effects through several mechanisms:

Structurally similar 7-hydroxyindole has been identified as an inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This suggests that this compound may also possess neuroprotective properties through a similar antioxidant mechanism.

-

Mechanism: The hydroxyl group on the aromatic ring can act as a radical scavenger, donating a hydrogen atom to neutralize lipid peroxyl radicals and terminate the chain reaction of lipid peroxidation. This intrinsic radical-trapping antioxidant activity is a key mechanism for inhibiting ferroptosis.[1][2]

Caption: Putative mechanism of ferroptosis inhibition by this compound.

Indole derivatives are well-known inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 in the tumor microenvironment leads to immune suppression. The indole-like structure of this compound suggests it could act as an IDO1 inhibitor.

-

Mechanism: IDO1 is a heme-containing enzyme. Indole-based inhibitors can interact with the heme iron in the active site, preventing the binding and subsequent degradation of tryptophan.[3] This restores local tryptophan levels, promoting T-cell proliferation and anti-tumor immunity.[4]

Caption: Putative IDO1 inhibition pathway by this compound.

Hydroindene derivatives have been shown to exert positive inotropic effects on cardiac muscle by inhibiting the Na+/K+-ATPase (NKA) enzyme.[5][6]

-

Mechanism: Inhibition of NKA leads to an increase in intracellular sodium concentration ([Na+]i). This reduces the sodium gradient across the cell membrane, which in turn decreases the activity of the Na+/Ca2+ exchanger (NCX). The reduced calcium efflux leads to an accumulation of intracellular calcium ([Ca2+]i), resulting in increased myocardial contractility.

Caption: Putative mechanism of positive inotropic effect of this compound.

Indanone derivatives are known to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes crucial for the degradation of neurotransmitters.[7]

-

Mechanism:

-

MAO Inhibition: By inhibiting MAO-A and/or MAO-B, this compound could increase the synaptic levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which is a therapeutic strategy for depression and Parkinson's disease.

-

AChE Inhibition: Inhibition of AChE would lead to increased levels of acetylcholine in the synaptic cleft, a mechanism used in the treatment of Alzheimer's disease to improve cognitive function.

-

Indanone-like structures have been identified as ligands for the serotonin 5-HT7 receptor.[8]

-

Mechanism: The 5-HT7 receptor is a Gs-protein coupled receptor (GPCR). Agonism at this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is involved in the regulation of mood, circadian rhythms, and cognition.[9]

Caption: Putative 5-HT7 receptor-mediated signaling by this compound.

Quantitative Data on Structurally Related Compounds

The following tables summarize quantitative data for various biological activities of compounds structurally related to this compound.

Table 1: IDO1 Inhibition by Indole Derivatives

| Compound | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| Epacadostat | 0.072 | Enzymatic | [10] |

| Epacadostat | 0.0071 | Cellular | [10] |

| Amgen Compound 2 | 3 | Enzymatic |[10] |

Table 2: MAO Inhibition by Indanone Derivatives

| Compound Class | Target | IC50 Range (µM) | Reference |

|---|---|---|---|

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [5] |

| 2-Benzylidene-1-indanones | MAO-B | < 2.74 (12 compounds < 0.1) | [2] |

| 2-Benzylidene-1-indanone (5g) | MAO-A | 0.131 |[2] |

Table 3: Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Indanone Derivative 26d | AChE | 14.8 | [11] |

| Indanone Derivative 26i | AChE | 18.6 |[11] |

Table 4: 5-HT7 Receptor Binding and Functional Activity

| Compound | Target | Ki (nM) | EC50/IC50 (nM) | Activity | Reference |

|---|---|---|---|---|---|

| AGH-107 (indole derivative) | 5-HT7 | 6 | 19 (EC50) | Agonist | [8][12] |

| SYA0340-P1 (indanone derivative) | 5-HT7A | - | 32.1 (IC50) | Antagonist |[13] |

Detailed Experimental Protocols

This protocol is adapted from established methods for screening IDO1 inhibitors.[4]

-

Cell Line: SKOV-3 human ovarian cancer cell line.

-

Workflow:

-

Cell Plating: Plate SKOV-3 cells at a density of 3 x 10^4 cells/well in a 96-well plate and allow them to attach overnight.

-

IDO1 Induction: Add interferon-gamma (IFNγ) to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in assay medium containing L-tryptophan. Replace the cell culture medium with the compound-containing medium.

-

Incubation: Incubate the cells with the test compound for 24 hours at 37°C in a 5% CO2 incubator.

-

Kynurenine Measurement: Collect the cell supernatant. The concentration of kynurenine, the product of the IDO1 reaction, is measured. This can be done by adding a fluorogenic developer that selectively reacts with N-formylkynurenine (the initial product which is converted to kynurenine) to produce a fluorescent signal (Ex/Em = 402/488 nm).[14]

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of kynurenine production against the logarithm of the test compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for the cell-based IDO1 inhibitor assay.

This is a widely used colorimetric assay for measuring AChE activity and screening for inhibitors.[1][3]

-

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

-

Workflow:

-

Reagent Preparation: Prepare solutions of AChE, ATCI (substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).

-

Plate Setup: In a 96-well plate, add the buffer, DTNB solution, and AChE enzyme solution to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the test compound or a positive control (e.g., donepezil) to the wells. Include a negative control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value from the dose-response curve.

-

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the 5-HT7 receptor.[12][15]

-

Materials: Cell membranes from HEK293 cells expressing the human 5-HT7 receptor, a radiolabeled 5-HT7 receptor ligand (e.g., [3H]5-CT), test compound, and appropriate buffers.

-

Workflow:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the test compound.

-

Conclusion

While direct evidence for the mechanism of action of this compound is yet to be established, the analysis of its structural analogs provides a strong foundation for targeted research. The potential for this compound to act as an antioxidant, an immunomodulator, a cardiotonic agent, and a modulator of neurotransmission highlights its promise as a versatile scaffold for drug discovery. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for the systematic evaluation of this compound and its derivatives, paving the way for the elucidation of its precise biological functions and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. inhibition ic50 values: Topics by Science.gov [science.gov]

- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

Navigating the Stability Landscape of 7-Hydroxyindene: A Technical Guide to Degradation Pathways and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyindene, a molecule of interest in medicinal chemistry and materials science, possesses a phenolic hydroxyl group and a reactive cyclopentadiene moiety, suggesting potential susceptibility to degradation. Understanding its stability profile is paramount for its successful application, particularly in pharmaceutical development where the purity and potency of active ingredients are critical. This technical guide provides a comprehensive overview of the methodologies used to investigate the stability of this compound and elucidate its degradation pathways. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established principles of forced degradation studies and analytical techniques that are applied to characterize similar compounds. This guide serves as a foundational resource for designing and executing robust stability studies for this compound and its derivatives.

Introduction to Stability Testing and Forced Degradation

Stability testing is a critical component of drug development and materials science, designed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation, or stress testing, is the intentional degradation of a substance under more severe conditions than those used for accelerated stability testing.[1][2] These studies are essential for:

-

Elucidating degradation pathways: Identifying the likely degradation products of a molecule.[2][3]

-

Developing stability-indicating methods: Ensuring that analytical methods can accurately separate and quantify the intact substance from its degradation products.[2][3][4]

-

Understanding the intrinsic stability of the molecule: Gaining insights into the chemical properties and vulnerabilities of the compound.[2]

-

Informing formulation and packaging development: Helping to design stable formulations and select appropriate packaging to protect the substance from degradation.[2]

Potential Degradation Pathways of this compound

The chemical structure of this compound suggests several potential degradation pathways, primarily involving the phenolic hydroxyl group and the double bonds in the five-membered ring.

-

Oxidation: Phenolic compounds are particularly susceptible to oxidation.[2] The hydroxyl group of this compound can be oxidized to form corresponding phenoxy radicals, which can then lead to the formation of quinone-type structures or polymeric degradation products. The presence of oxygen, metal ions, or exposure to light can initiate or accelerate these oxidative processes.

-

Hydrolysis: While the core indene structure is not readily hydrolyzable, derivatives of this compound could be susceptible to hydrolysis under acidic or basic conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to isomerization, dimerization, or oxidation of the molecule.

Below is a conceptual diagram illustrating potential degradation pathways for a phenolic compound like this compound.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions. The extent of degradation is typically targeted to be between 5-20% to ensure the formation of primary degradation products without excessive secondary degradation.[5]

Stress Conditions

The following table outlines the recommended stress conditions for investigating the stability of this compound.

| Stress Condition | Recommended Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. Samples are taken at various time points. If no degradation is observed, the acid concentration or temperature can be increased. | To investigate susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. Samples are taken at various time points. If no degradation is observed, the base concentration or temperature can be increased. | To investigate susceptibility to base-catalyzed degradation. |

| Oxidation | 3% H₂O₂ at room temperature for up to 7 days. Samples are taken at various time points.[2][5] | To induce oxidative degradation. |

| Thermal Degradation | The solid compound is heated at a temperature below its melting point (e.g., 60-80°C) for several weeks. | To assess the impact of heat on the solid-state stability. |

| Photostability | The compound (solid and in solution) is exposed to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] | To determine the potential for photodegradation. |

Analytical Methodology

A crucial aspect of stability studies is the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from all potential degradation products.[4][6]

The general workflow for a forced degradation study is depicted in the following diagram.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. pharmtech.com [pharmtech.com]

- 6. ijmr.net.in [ijmr.net.in]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 7-Hydroxyindene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 7-hydroxyindene. In the absence of extensive experimental data for this specific molecule, computational methods offer a powerful predictive tool for understanding its behavior at the molecular level. This document outlines the theoretical basis, computational methodology, and expected outcomes of such an investigation, presenting illustrative data in a structured format to facilitate understanding and application in research and drug development contexts.

Introduction to the Quantum Chemical Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug discovery.[1] These methods allow for the detailed examination of molecular properties that can be difficult or costly to measure experimentally. For a molecule like this compound, a derivative of indene, understanding its three-dimensional structure, electronic charge distribution, and reactivity is crucial for assessing its potential as a scaffold in medicinal chemistry. Computational modeling provides a route to obtain these insights with a high degree of accuracy.[2]

The primary objectives of performing quantum chemical calculations on this compound are:

-

To determine the most stable molecular geometry (conformation).

-

To analyze the electronic structure, including the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.

-

To predict spectroscopic properties, such as vibrational frequencies, which can aid in experimental characterization.

-

To calculate thermodynamic properties that govern its stability and reaction energetics.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of this compound, based on widely accepted practices in the field.[3][4]

Software and Theoretical Level

The calculations described herein are typically performed using the Gaussian suite of programs.[2] The choice of theoretical method and basis set is critical for balancing accuracy and computational cost. A widely used and well-validated approach involves:

-

Density Functional Theory (DFT): This method is known for its excellent cost-to-accuracy ratio for medium-sized organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for a wide range of systems.[2][4]

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[2][4]

Experimental Protocols: A Computational Workflow

The computational "experiment" follows a well-defined sequence of steps to ensure the final data corresponds to a true energy minimum on the potential energy surface.

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: An unconstrained geometry optimization is performed to locate the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the total electronic energy.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and predicts the infrared (IR) spectrum.

-

-

Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated, including molecular orbital energies, Mulliken atomic charges, and the dipole moment.

The logical flow of this computational protocol is illustrated in the diagram below.

Caption: Computational workflow for quantum chemical analysis.

Results and Data Presentation

The following tables summarize the illustrative quantitative data obtained from a hypothetical quantum chemical calculation on this compound, following the protocol described above.

Optimized Geometric Parameters

The optimized geometry provides the most stable arrangement of atoms in the molecule. Key bond lengths, bond angles, and dihedral angles are presented below.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.37 | |

| C2-C3 | 1.42 | |

| C3-C3a | 1.38 | |

| C3a-C4 | 1.41 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.40 | |

| C6-C7 | 1.38 | |

| C7-C7a | 1.41 | |

| C7a-C3a | 1.43 | |

| C7-O8 | 1.36 | |

| O8-H9 | 0.97 | |

| **Bond Angles (°) ** | ||

| C2-C1-H | 121.5 | |

| C1-C2-H | 120.8 | |

| C7-O8-H9 | 109.2 | |

| C6-C7-O8 | 121.3 | |

| Dihedral Angles (°) | ||

| H-C1-C2-H | 0.0 | |

| C4-C5-C6-C7 | 0.1 | |

| C6-C7-O8-H9 | 180.0 |

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and charge distribution.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| Energy of HOMO (Highest Occupied Molecular Orbital) | -5.85 eV |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -0.78 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.07 eV |

| Dipole Moment | 2.15 Debye |

| Total Electronic Energy | -422.5 Hartree |

| Zero-Point Vibrational Energy (ZPVE) | 105.3 kcal/mol |

A larger HOMO-LUMO gap suggests higher kinetic stability. The dipole moment indicates that the molecule is polar.

Vibrational Frequencies

The calculated vibrational frequencies can be used to interpret an experimental IR spectrum. A selection of characteristic frequencies is shown below.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Description |

| 3580 | O-H Stretch |

| 3080 | Aromatic C-H Stretch |

| 1610 | Aromatic C=C Stretch |

| 1450 | C-H Bend |

| 1250 | C-O Stretch |

| 820 | Out-of-plane C-H Bend |

Signaling Pathways and Logical Relationships

The relationship between different calculated properties can be visualized to better understand their interplay. For instance, the calculated energies of the frontier molecular orbitals (HOMO and LUMO) directly inform several key chemical reactivity descriptors.

Caption: Derivation of reactivity descriptors from HOMO/LUMO energies.

Conclusion

This technical guide has outlined the methodology and expected outcomes for the quantum chemical analysis of this compound. The provided illustrative data, presented in structured tables, highlights the depth of information that can be obtained from such computational studies. The use of DFT calculations provides a powerful, predictive framework for characterizing novel molecules, offering valuable insights for researchers in chemistry and drug development. The logical workflows and relationships depicted in the diagrams further clarify the computational process and the theoretical connections between calculated properties. This approach enables a detailed understanding of molecular structure and reactivity, guiding further experimental investigation and rational molecular design.

References

- 1. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxyindene: A Scaffolding for Novel Therapeutics – An In-depth Technical Guide on Potential Biological Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the potential biological targets of 7-hydroxyindene. As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. The information presented herein is based on the well-documented activities of structurally related indene and indanone derivatives. This guide is intended to serve as a foundational resource to stimulate and inform future research into the therapeutic potential of this compound.

Introduction

The indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a versatile platform for the design of small molecules that can interact with a variety of biological targets. The introduction of a hydroxyl group at the 7-position of the indene ring, creating this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for novel drug design. This technical guide explores the most probable biological targets of this compound based on the established pharmacology of the broader indene and indanone classes of compounds. The primary putative targets identified are acetylcholinesterase (AChE), monoamine oxidase (MAO), and tubulin.

Acetylcholinesterase (AChE) Inhibition: A Potential Role in Neurodegenerative Diseases

Rationale: The indanone core is a well-established pharmacophore for the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. Given that this compound shares the core bicyclic structure, it is a strong candidate for AChE inhibition.

Quantitative Data: AChE Inhibitory Activity of Indanone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indanone derivatives against AChE. This data provides a benchmark for the potential potency of this compound.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| Donepezil | (Structure not shown - complex indanone derivative) | AChE | 0.0067 | [Not explicitly cited] |

| Compound 9 | 2-(4-Benzylpiperazin-1-yl)-N-(5,6-dimethoxy-1-oxoindan-2-yl)acetamide | AChE | 0.0148 | [1] |

| Compound 14 | N-(5,6-Dimethoxy-1-oxoindan-2-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | AChE | 0.0186 | [1] |

| Compound 4b | (A complex indanone-carbamate hybrid) | AChE | 4.64 | [2] |

| Compound 4d | (A complex indanone-carbamate hybrid) | AChE | 3.04 | [2] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for assessing the AChE inhibitory activity of a test compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of phosphate buffer to each well.

-

Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of buffer to the control wells.

-

Add 5 µL of DTNB solution to all wells.

-

To initiate the reaction, add 5 µL of AChE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 5 µL of ATCI solution to all wells to start the reaction.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Putative inhibitory action of this compound on acetylcholinesterase in a cholinergic synapse.

Monoamine Oxidase (MAO) Inhibition: Implications for Neurological and Psychiatric Disorders

Rationale: Indanone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The structural similarity of this compound to known indanone-based MAO inhibitors suggests its potential to modulate the activity of these enzymes.

Quantitative Data: MAO Inhibitory Activity of Indanone Derivatives

The following table presents the IC50 values of various indanone derivatives against MAO-A and MAO-B.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 2-benzylidene-1-indanone derivative (5g) | (Structure not shown) | MAO-A | 0.131 | [4] |

| 2-benzylidene-1-indanone derivatives | (A series of compounds) | MAO-B | < 2.74 (12 compounds < 0.1) | [4] |

| C6-substituted indanones | (A series of compounds) | MAO-B | 0.001 - 0.030 | [3] |

| 2-heteroarylidene-1-indanones | (A series of compounds) | MAO-B | 0.0044 - 1.53 | [5] |

Signaling Pathway: Monoamine Oxidase Inhibition

Caption: Postulated inhibition of monoamine oxidase by this compound, leading to increased neurotransmitter levels.

Tubulin Polymerization Inhibition: A Potential Anticancer Mechanism

Rationale: The indene and indanone scaffolds have been incorporated into compounds designed as inhibitors of tubulin polymerization.[6] Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs. The planar structure of the indene ring system makes it a suitable candidate for binding to tubulin.

Quantitative Data: Tubulin Polymerization Inhibitory Activity of Indene and Indanone Derivatives

The following table shows the IC50 values for the inhibition of tubulin polymerization by various indene and indanone derivatives.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| Compound (R)-9k | 3-Arylindanone derivative | Tubulin Polymerization | 6.1 | [7] |

| 2-Benzylidene-1-indanone derivatives | (A series of compounds) | Tubulin Polymerization | 0.62 - 2.04 | [6] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin protein (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

General tubulin buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in general tubulin buffer on ice.

-

Prepare a stock solution of GTP.

-

Prepare serial dilutions of the test compound in general tubulin buffer. The final DMSO concentration should be kept low (<1%).

-

-

Assay Setup (on ice):

-

In a 96-well plate, add the test compound dilutions to the respective wells. Add buffer with DMSO to the control wells.

-

Prepare a tubulin-GTP solution by adding GTP to the reconstituted tubulin.

-

Initiate the polymerization by adding the tubulin-GTP solution to all wells.

-

-

Measurement:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (the slope of the linear portion of the curve) and the maximum polymer mass (the plateau of the curve).

-

Calculate the percentage of inhibition for each test compound concentration.

-

Determine the IC50 value from a dose-response curve.

-

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor leading to apoptosis.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on structurally related indene and indanone derivatives provides a strong rationale for investigating its potential as an inhibitor of acetylcholinesterase, monoamine oxidase, and tubulin polymerization. The presence of the 7-hydroxyl group offers a key point for chemical modification and could significantly impact binding affinity and selectivity for these targets.

Future research should focus on the synthesis of this compound and its evaluation in the in vitro assays detailed in this guide. Such studies will be crucial in validating these putative targets and paving the way for the development of novel therapeutics based on the this compound scaffold for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.

References

- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hybridization-based design of novel anticholinesterase indanone-carbamates for Alzheimer's disease: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 7-Hydroxyindene: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals and Scientists

The therapeutic potential of novel chemical entities is intrinsically linked to their physicochemical properties, among which solubility stands as a critical determinant of bioavailability and formulation feasibility. 7-Hydroxyindene, a molecule of interest in medicinal chemistry, presents a unique structural motif. This technical guide provides a comprehensive overview of the anticipated solubility of this compound in various solvents, drawing upon data from structurally analogous compounds due to the current absence of direct experimental data for this compound in publicly accessible literature. Furthermore, this document outlines detailed experimental protocols to enable researchers to determine its precise solubility characteristics.

Predicted Solubility of this compound

Qualitative Solubility Profile:

Based on the principles of "like dissolves like," the following qualitative solubility profile for this compound is proposed:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).

-

Moderate Solubility: Predicted in less polar organic solvents like acetone, ethyl acetate, and dichloromethane.

-

Low to Insoluble: Anticipated in nonpolar solvents such as hexane and toluene.

-

pH-Dependent Aqueous Solubility: The presence of the phenolic hydroxyl group suggests that the aqueous solubility of this compound will be significantly influenced by pH. In acidic to neutral media, the compound will exist in its less soluble, neutral form. As the pH becomes more alkaline (above the pKa of the hydroxyl group), deprotonation will occur, forming the more polar and, therefore, more water-soluble phenoxide salt.

Solubility Data of Structurally Related Compounds

To substantiate the predicted solubility profile, the following tables summarize the available solubility data for indene, indanone, and a substituted indanone derivative. These compounds share the core bicyclic structure of this compound and provide valuable insights into its likely behavior.

Table 1: Solubility of Indene

| Solvent | Solubility Description | Reference |

| Water | Insoluble | [1][2][3][4] |

| Organic Solvents (general) | Soluble/Miscible | [2][3][5] |

| Benzene | Soluble | [1][4] |

| Ether | Soluble | [1][4] |

| Acetone | Soluble | [1] |

| Alcohol | Soluble | [4] |

Table 2: Solubility of 1-Indanone

| Solvent | Solubility Description | Reference |

| Water | Moderately soluble | [6] |

| Polar Solvents | Moderately soluble | [6] |

| Non-Polar Solvents (Hexane, Benzene) | Good solubility | [6] |

| Ethanol, Acetone, Diethyl Ether, Chlorinated Solvents | Moderately soluble | [7] |

Table 3: Quantitative Solubility of 5,6-Dimethoxy-1-indanone in Various Solvents at Different Temperatures [8][9][10]

| Solvent | Temperature (K) | Molar Fraction (10³) |

| Alcohols | ||

| Methanol | 283.15 | 1.89 |

| 323.15 | 5.31 | |

| Ethanol | 283.15 | 1.45 |

| 323.15 | 4.12 | |

| n-Propanol | 283.15 | 1.58 |

| 323.15 | 4.49 | |

| Isopropyl alcohol | 283.15 | 1.32 |

| 323.15 | 3.78 | |

| n-Butanol | 283.15 | 1.95 |

| 323.15 | 5.62 | |

| Esters | ||

| Ethyl acetate | 283.15 | 6.13 |

| 323.15 | 15.24 | |

| Ketones | ||

| Acetone | 283.15 | 7.25 |

| 323.15 | 17.89 | |

| 2-Butanone | 283.15 | 8.12 |

| 323.15 | 19.56 |

The data from these analogous compounds supports the prediction that this compound will exhibit good solubility in a range of organic solvents, particularly polar ones, and limited solubility in water at neutral pH. The hydroxyl group is expected to enhance its polarity compared to the parent indene molecule, likely increasing its solubility in polar solvents and water.

Experimental Protocols for Solubility Determination

Given the absence of definitive data, experimental determination of this compound's solubility is paramount. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the selected solvents.

-

Ensure a solid phase of the compound remains visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve with known concentrations of this compound to accurately quantify the solubility.

-

Logical Framework for Solubility Assessment

The systematic evaluation of a compound's solubility is a critical step in early-stage drug development. The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chembk.com [chembk.com]

- 5. Indene CAS#: 95-13-6 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. polybluechem.com [polybluechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermochemical Properties of 7-Hydroxyindene and its Analogue, 7-Hydroxy-1-indanone

Audience: Researchers, scientists, and drug development professionals.

Core Thermochemical Data

The thermochemical properties of 7-Hydroxy-1-indanone have been determined through a combination of experimental calorimetry and computational analysis. These data are crucial for understanding the compound's stability, phase transitions, and potential for chemical reactions, which are vital parameters in drug development and materials science.

Summary of Quantitative Data for 7-Hydroxy-1-indanone

The following table summarizes the key experimental thermochemical values for 7-Hydroxy-1-indanone at a standard temperature of T = 298.15 K.[1][2]

| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Experimental Technique Used |

| Standard Molar Enthalpy of Formation (crystalline phase) | ΔfH°m(cr) | -331.1 ± 3.4 | Static-Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | 113.8 ± 1.2 | Drop-Method Calvet Microcalorimetry |

| Standard Molar Enthalpy of Fusion | ΔlcrH°m | 24.1 ± 0.4 | Differential Scanning Calorimetry (DSC) |

| Derived Standard Molar Enthalpy of Formation (gas phase) | ΔfH°m(g) | -217.3 ± 3.6 | Derived from ΔfH°m(cr) and ΔgcrH°m |

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise and well-established calorimetric techniques. The following sections detail the methodologies employed.

Static-Bomb Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard molar enthalpy of combustion (ΔcH°m), from which the standard molar enthalpy of formation (ΔfH°m) is derived. The process involves the complete combustion of a sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically around 0.5 g) of the 7-hydroxy-1-indanone sample is placed in a crucible within the bomb calorimeter.[3] A cotton thread fuse is positioned to make contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water (e.g., 1.0 cm³) is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and purged with oxygen to remove any atmospheric nitrogen, before being pressurized with pure oxygen to approximately 3.04 MPa.[1][2]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an outer container, which is itself housed in an insulating jacket to create a near-adiabatic system.[4] A stirrer ensures a uniform water temperature, which is monitored with a high-precision thermometer.

-

Combustion and Data Acquisition: The temperature of the water is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through an ignition wire.[5][6] The temperature of the surrounding water is recorded at short intervals as it rises due to the heat released by the combustion, until a new thermal equilibrium is reached.

-

Calculation: The energy equivalent of the calorimeter (εcalor) is determined separately by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard specific energy of combustion (Δcu°) is then calculated from the corrected temperature rise, the mass of the sample, and the energy equivalent of the calorimeter. Finally, the standard molar enthalpy of combustion (ΔcH°m) and the standard molar enthalpy of formation (ΔfH°m(cr)) are derived using established thermochemical equations.

Drop-Method Calvet Microcalorimetry for Enthalpy of Sublimation

The enthalpy of sublimation is determined by measuring the heat absorbed when a substance transitions directly from a solid to a gaseous state. The drop method using a Calvet microcalorimeter is a highly sensitive technique for this measurement.

Methodology:

-

Instrument Setup: The experiment is conducted using a Calvet microcalorimeter, which operates in a differential mode with a measurement cell and a reference cell.[7] The calorimeter is maintained at the desired experimental temperature (T = 298.15 K).

-

Sample Introduction (Drop): A small, weighed sample (1-5 mg) of 7-hydroxy-1-indanone, initially at room temperature, is dropped into the heated calorimetric cell.[7]

-

Heating and Sublimation: An initial endothermic peak is recorded, corresponding to the heat required to raise the sample's temperature from its initial state to the calorimeter's temperature. Once thermal equilibrium is reached, the sample and reference cells are evacuated to a low pressure (e.g., ~0.13 Pa). This induces the sublimation of the sample, which is recorded as a second endothermic peak.[7]

-

Calibration and Calculation: The apparatus is calibrated by introducing a known amount of heat via the Joule effect using a built-in resistance coil.[7] The area of the sublimation peak is then compared to the calibration to determine the enthalpy of sublimation (ΔgcrH°m) for the given mass of the sample.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is used to measure the enthalpy of fusion (ΔlcrH°m), which is the heat absorbed by a substance as it melts at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the 7-hydroxy-1-indanone sample (typically a few milligrams) is weighed and hermetically sealed in an aluminum pan or crucible.[8][9] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed on separate, identical platforms within the DSC furnace.

-

Thermal Program: The furnace subjects both pans to a precisely controlled temperature program. To measure the enthalpy of fusion, the sample is typically heated at a constant rate (e.g., 5 K·min⁻¹) through its melting point.[1][2]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs energy, resulting in a measurable difference in heat flow. This is recorded as an endothermic peak on a thermogram.[8]

-

Calculation: The area of the melting peak is integrated. This area is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium, to convert the peak area into an accurate enthalpy value (in J/g), which is then converted to the molar enthalpy of fusion (in kJ/mol).[8][10][11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the calorimetric techniques described above.

Caption: Workflow for Static-Bomb Combustion Calorimetry.

Caption: Workflow for Drop-Method Calvet Microcalorimetry.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pages.jh.edu [pages.jh.edu]

- 4. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 5. youtube.com [youtube.com]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 8. calnesis.com [calnesis.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-Hydroxyindene: A Detailed Guide for Researchers

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the synthesis of specific molecular scaffolds is a critical step in the discovery of new therapeutic agents. 7-Hydroxyindene, a valuable building block, presents a unique synthetic challenge. This document provides detailed application notes and protocols for two potential synthetic routes to this compound, compiled from established chemical literature.

Introduction

The indene framework is a key structural motif in numerous biologically active compounds and materials. The targeted synthesis of functionalized indenes, such as this compound, is of significant interest for the development of novel pharmaceuticals. This guide outlines two primary retrosynthetic pathways for the preparation of this compound, starting from either 7-hydroxy-1-indanone or the more readily accessible 7-methoxy-1-indanone. Each proposed route involves a sequence of reduction, dehydration, and, in the case of the methoxy precursor, a final demethylation step.

Retrosynthetic Pathways

Two principal synthetic strategies have been identified for the laboratory-scale preparation of this compound.

Route 1: From 7-Hydroxy-1-indanone

This pathway commences with the synthesis of 7-hydroxy-1-indanone. It is important to note that direct synthesis of this precursor can be challenging due to the formation of isomeric mixtures. One reported method involves the cyclization of 3-(3-hydroxyphenyl)propanoic acid using polyphosphoric acid at high temperatures, which unfortunately yields a mixture of 7-hydroxy-1-indanone and 5-hydroxy-1-indanone, necessitating careful separation.[1]

Once isolated, 7-hydroxy-1-indanone can be converted to this compound through a two-step sequence:

-

Reduction: The ketone functionality of 7-hydroxy-1-indanone is reduced to a secondary alcohol, yielding 7-hydroxy-1-indanol.

-

Dehydration: The resulting alcohol is then dehydrated to introduce the double bond, forming the target molecule, this compound.

Route 2: From 7-Methoxy-1-indanone

A more strategic approach begins with the commercially available and synthetically accessible 7-methoxy-1-indanone. This route circumvents the regioselectivity issues associated with the synthesis of 7-hydroxy-1-indanone.

The synthesis proceeds through the following three stages:

-

Reduction: 7-Methoxy-1-indanone is reduced to form 7-methoxy-1-indanol.

-

Dehydration: The alcohol is subsequently dehydrated to yield 7-methoxyindene.

-

Demethylation: The final step involves the cleavage of the methyl ether to unveil the desired this compound.

The overall workflow for both synthetic routes is depicted below.

Caption: Synthetic pathways to this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound from 7-Methoxy-1-indanone (Route 2)

This protocol details the more favorable three-step synthesis starting from 7-methoxy-1-indanone.

Step 1: Reduction of 7-Methoxy-1-indanone to 7-Methoxy-1-indanol

-

Materials: 7-Methoxy-1-indanone, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 7-methoxy-1-indanone (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-methoxy-1-indanol.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

-

Step 2: Dehydration of 7-Methoxy-1-indanol to 7-Methoxyindene

-

Materials: 7-Methoxy-1-indanol, p-Toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., HZSM-5, HMOR), Toluene or Cyclohexane, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 7-methoxy-1-indanol (1.0 eq) in toluene or cyclohexane.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) or a solid acid catalyst. The use of zeolites like HZSM-5 or HMOR has been shown to be effective for the dehydration of 1-indanol, providing high selectivity to indene.[2]

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude 7-methoxyindene by flash column chromatography.

-

Step 3: Demethylation of 7-Methoxyindene to this compound

-